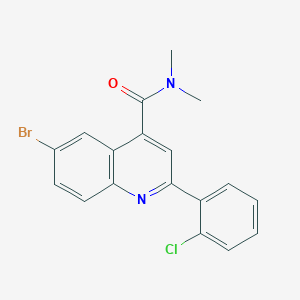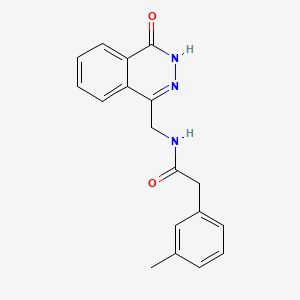![molecular formula C27H30N2O B11118374 2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1-(2-phenoxyethyl)-1H-benzimidazole](/img/structure/B11118374.png)
2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1-(2-phenoxyethyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE is a complex organic compound with a unique structure that combines a benzodiazole core with phenyl and phenoxyethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl and Phenoxyethyl Groups: These groups can be introduced via Friedel-Crafts alkylation or acylation reactions, using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE: Lacks the phenoxyethyl group, making it less versatile in certain applications.
2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOLE: Contains a methoxyethyl group instead of phenoxyethyl, which may alter its chemical and biological properties.
Uniqueness
The presence of both phenyl and phenoxyethyl groups in 2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE makes it unique compared to similar compounds. This unique structure may confer specific properties, such as enhanced binding affinity to certain molecular targets or improved solubility in organic solvents.
Properties
Molecular Formula |
C27H30N2O |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-[1-[4-(2-methylpropyl)phenyl]ethyl]-1-(2-phenoxyethyl)benzimidazole |
InChI |
InChI=1S/C27H30N2O/c1-20(2)19-22-13-15-23(16-14-22)21(3)27-28-25-11-7-8-12-26(25)29(27)17-18-30-24-9-5-4-6-10-24/h4-16,20-21H,17-19H2,1-3H3 |
InChI Key |
PBPUKVZMGRLIMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-oxo-N-(2,4,6-trimethylphenyl)butanamide](/img/structure/B11118303.png)
![Propan-2-yl 2-{[(4-chlorophenyl)carbonyl]amino}-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B11118305.png)
![Methyl {3-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-imino-5-oxoimidazolidin-1-yl}acetate](/img/structure/B11118311.png)
methanone](/img/structure/B11118312.png)

![N'-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide](/img/structure/B11118344.png)
![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11118347.png)
![N-(2-methylbutan-2-yl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B11118349.png)
![(2E,5Z)-5-(3-bromobenzylidene)-2-[(2E)-(3-bromo-4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11118356.png)


![5-[(4-Fluorobenzyl)amino]-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile](/img/structure/B11118366.png)
![Methyl 2-{[(5-bromofuran-2-yl)carbonyl]amino}-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11118372.png)
